molecular formula C30H34O5 B1175813 Psidial A CAS No. 1207181-35-8

Psidial A

Cat. No. B1175813
CAS RN: 1207181-35-8
M. Wt: 474.6 g/mol
InChI Key:
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Description

Synthesis Analysis

The synthesis of Psidial A involves complex reactions starting from basic natural compounds. A notable example is the biomimetic synthesis of Psidial A, where a three-component coupling reaction between caryophyllene, benzaldehyde, and diformylphloroglucinol is employed. This process mimics the hypothesized natural biosynthesis pathway and has been verified through scientific studies, offering a concise and environmentally friendly approach to synthesizing Psidial A and related meroterpenoids (Lawrence et al., 2010).

Molecular Structure Analysis

Psidial A's structure has been fully elucidated through spectral and chemical methods, including X-ray diffraction analysis. This compound belongs to a novel class of sesquiterpenoid-based meroterpenoids, characterized by their complex structures that include multiple rings and functional groups. The structural analysis of Psidial A has revealed its distinctive features and laid the groundwork for further studies on its chemical behavior and biological activities (Fu et al., 2010).

Mechanism of Action

Target of Action

Psidial A, a meroterpenoid isolated from the leaves of Psidium guajava (guava), is known to act as a selective estrogen receptor modulator . Estrogen receptors are a group of proteins found inside cells. They are receptors that are activated by the hormone estrogen and are involved in a variety of physiological processes including reproduction, cardiovascular health, bone integrity, cognition, and behavior .

Mode of Action

As a selective estrogen receptor modulator, Psidial A binds to estrogen receptors, thereby modulating their activity . .

Biochemical Pathways

The specific biochemical pathways affected by Psidial A are not fully elucidated. Given its role as a selective estrogen receptor modulator, it can be inferred that Psidial A likely influences pathways related to estrogen signaling. These pathways have broad impacts on the body, influencing processes such as cell growth, differentiation, and reproduction .

Result of Action

Psidial A has been found to have potential for anticancer research . This suggests that the molecular and cellular effects of Psidial A’s action might involve the inhibition of cancer cell growth or proliferation.

properties

IUPAC Name

(1S,4S,7R,11R,12R)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34O5/c1-17-10-11-23-24(18-8-6-5-7-9-18)25-27(34)20(15-31)26(33)21(16-32)28(25)35-30(23,4)13-12-22-19(17)14-29(22,2)3/h5-9,15-16,19,22-24,33-34H,1,10-14H2,2-4H3/t19-,22-,23+,24-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFVENNIBGTQJE-QIBYHJKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C1CCC3(C(CCC2=C)C(C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@@H](CC3(C)C)C(=C)CC[C@@H]1[C@@H](C4=C(C(=C(C(=C4O2)C=O)O)C=O)O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Psidial A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the proposed mechanism of action for Psidial A's anticancer activity?

A1: While the exact mechanism is still under investigation, research suggests Psidial A might function as a Selective Estrogen Receptor Modulator (SERM) []. Similar to the drug tamoxifen, Psidial A may exert both agonist and antagonist effects on estrogen receptors (ERs) in a tissue-specific manner []. In silico studies indicate that Psidial A, along with other guava meroterpenes, exhibits structural similarities to estradiol and tamoxifen, suggesting a potential binding interaction with ERs [].

Q2: What evidence supports the estrogen-like activity of Psidial A?

A2: In vivo studies using a Solid Ehrlich murine breast adenocarcinoma model showed that a meroterpene-enriched fraction from guava leaves, containing Psidial A, significantly inhibited tumor growth []. Interestingly, this fraction also induced uterine enlargement compared to controls [], hinting at estrogenic activity. This dual effect of reducing tumor growth while stimulating uterine proliferation further supports the hypothesis of Psidial A acting as a SERM [].

Q3: What is the chemical structure of Psidial A?

A3: Psidial A is a complex meroterpenoid with a unique structure. It is characterized by a sesquiterpenoid moiety linked to a 3,5-diformylbenzyl phloroglucinol unit []. For a detailed elucidation of its structure, including spectroscopic data, refer to the studies on meroterpenoids isolated from Psidium guajava leaves [, , , , , ].

Q4: Has the structure-activity relationship (SAR) of Psidial A and related compounds been explored?

A4: While specific SAR studies focusing solely on Psidial A modifications are limited, research has investigated the activity of related meroterpenes from guava. For instance, Guajadial, another prominent guava meroterpene structurally similar to Psidial A, exhibits potent α-glucosidase inhibitory activities []. Further investigation into the structural variations and their impact on biological activity is crucial for developing more potent and selective derivatives.

Q5: What in vitro models have been used to study the anticancer activity of Psidial A?

A5: Psidial A and guava extracts have been evaluated in vitro for anticancer activity against a panel of human cancer cell lines, including leukemia (K562), breast (MCF7), resistant ovarian (NCI/ADR-RES), lung (NCI-H460), melanoma (UACC-62), prostate (PC-3), colon (HT-29), ovarian (OVCAR-3), and kidney (786-0) [].

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